molecular formula C44H54CaF2N6O12S2 B000994 Rosuvastatin calcium CAS No. 147098-20-2

Rosuvastatin calcium

Numéro de catalogue B000994
Numéro CAS: 147098-20-2
Poids moléculaire: 1001.1 g/mol
Clé InChI: VGAZDTHGPVFCCO-YFRSHGDPSA-K
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rosuvastatin calcium, also known as Crestor, is a lipid-lowering drug that belongs to the statin class of medications . It is used along with a proper diet to lower “bad” cholesterol and fats (such as LDL, triglycerides) and raise “good” cholesterol (HDL) in the blood . It works by reducing the amount of cholesterol made by the liver .


Synthesis Analysis

Rosuvastatin calcium can be synthesized from the known (S)-homoallylic alcohol through a regio- and stereocontrolled ICl-induced intramolecular cyclization of chiral homoallylic carbonate . Another method involves a preparation method suitable for industrial production .


Molecular Structure Analysis

The chemical formula of Rosuvastatin calcium is C44H54CaF2N6O12S . Its molecular weight is 1,001.140 . The molecular reorientations in rosuvastatin calcium have been explored thoroughly by means of solid-state nuclear magnetic resonance .


Chemical Reactions Analysis

Rosuvastatin calcium undergoes different degradation processes under different conditions leading to the formation of different degradation products . The type of solvent matrix used in sample extraction was found to control the direction of RSV⇌RST-lactone equilibrium .

Applications De Recherche Scientifique

Cholesterol Management

Rosuvastatin Calcium is widely used as a cholesterol-lowering medication . It has been found to effectively reduce levels of low-density lipoproteins (LDLs), and increase high-density lipoproteins (HDLs), thereby improving the overall lipid profile .

Treatment of Dyslipidemia

Rosuvastatin Calcium is used in the treatment of dyslipidemia . Dyslipidemia is a condition characterized by an abnormal amount of lipids in the blood. Rosuvastatin Calcium is effective at low doses and has a longer half-life compared to other statins .

Development of Fast-Dissolving Films

Fast-dissolving films (FDF) of Rosuvastatin Calcium have been developed to enhance its pharmacokinetics and pharmacodynamics . These films have shown a significantly faster time to maximum plasma concentration and a higher maximum plasma concentration compared to conventional tablets .

Improvement of Bioavailability

The bioavailability of Rosuvastatin Calcium is limited due to its susceptibility to stomach pH and extensive first-pass metabolism . However, the development of FDFs and other novel formulations like nanovesicular structures have been shown to enhance its bioavailability .

Nanovesicular Formulation

Nanovesicular formulations of Rosuvastatin Calcium, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), have been developed to enhance its solubility . These formulations have shown a sustained release of the drug for up to 72 hours .

Treatment of Chronic Kidney Disease

Clinical studies suggest that statins like Rosuvastatin Calcium can reduce proteinuria and slow the decline in kidney function in chronic kidney disease .

Mécanisme D'action

Target of Action

Rosuvastatin calcium, a member of the statin class of medications, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Rosuvastatin calcium acts as a selective and competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, rosuvastatin calcium effectively reduces the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis . This inhibition leads to a decrease in the production of cholesterol, thereby lowering the levels of cholesterol in the body .

Biochemical Pathways

The inhibition of HMG-CoA reductase by rosuvastatin calcium affects the cholesterol biosynthesis pathway . This results in a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . The reduction in LDL levels is particularly significant as LDL is often referred to as “bad cholesterol” due to its association with an increased risk of cardiovascular disease .

Pharmacokinetics

Rosuvastatin calcium exhibits a mean absolute oral availability of 20% . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The drug has an average terminal elimination half-life of approximately 20 hours .

Result of Action

The primary result of rosuvastatin calcium’s action is a significant reduction in the levels of LDL cholesterol . This reduction in LDL levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality . Therefore, rosuvastatin calcium is widely used to manage elevated lipid levels and lower the risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

The action of rosuvastatin calcium can be influenced by environmental factors. For instance, the drug’s pharmacokinetics can vary between races . Additionally, the drug’s action can be affected by the patient’s diet and other lifestyle factors. The use of rosuvastatin calcium is predicted to present an insignificant risk to the environment .

Orientations Futures

The dosage of rosuvastatin calcium is usually based on the patient’s medical condition, response to treatment, age, race, and other medications the patient may be taking . It is very important to continue to follow the doctor’s advice about diet and exercise . It may take up to 4 weeks before the full benefit of this drug is seen .

Propriétés

IUPAC Name

calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALFOYNTGMUKGG-BGRFNVSISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54CaF2N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045928
Record name Rosuvastatin calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1001.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosuvastatin Calcium

CAS RN

147098-20-2
Record name Rosuvastatin calcium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147098202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosuvastatin calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROSUVASTATIN CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83MVU38M7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosuvastatin calcium
Reactant of Route 2
Rosuvastatin calcium
Reactant of Route 3
Rosuvastatin calcium
Reactant of Route 4
Rosuvastatin calcium
Reactant of Route 5
Rosuvastatin calcium
Reactant of Route 6
Rosuvastatin calcium

Q & A

Q1: How does Rosuvastatin Calcium exert its cholesterol-lowering effect?

A1: Rosuvastatin Calcium is a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. [, , ] By inhibiting this enzyme, Rosuvastatin Calcium effectively reduces the production of mevalonate, a precursor to cholesterol, thereby lowering plasma cholesterol levels. [, , ]

Q2: What are the downstream effects of HMG-CoA reductase inhibition by Rosuvastatin Calcium?

A2: Besides lowering cholesterol, HMG-CoA reductase inhibition by Rosuvastatin Calcium also leads to upregulation of low-density lipoprotein (LDL) receptors on hepatocytes. [, ] This increased receptor expression enhances the uptake and catabolism of LDL cholesterol from the bloodstream, further contributing to its lipid-lowering effect.

Q3: What is the molecular formula and weight of Rosuvastatin Calcium?

A3: The molecular formula of Rosuvastatin Calcium is (C22H27FN3O6S)2Ca and its molecular weight is 926.13 g/mol. [, ]

Q4: Are there any spectroscopic data available to characterize Rosuvastatin Calcium?

A4: Yes, Fourier Transform Infrared (FTIR) spectroscopy has been widely used to characterize Rosuvastatin Calcium and study its compatibility with excipients in pharmaceutical formulations. [, , , ] FTIR analysis can identify characteristic peaks corresponding to specific functional groups present in the molecule.

Q5: How stable is Rosuvastatin Calcium in different environmental conditions?

A5: Rosuvastatin Calcium has been reported to be susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic conditions. [, , , ]

Q6: How is the stability of Rosuvastatin Calcium addressed in pharmaceutical formulations?

A6: Various formulation strategies have been explored to enhance the stability of Rosuvastatin Calcium. These include the use of solid dispersions with polymers like Eudragit L100, Eudragit S100, and Vitamin E TPGS, as well as encapsulation in chitosan nanoparticles. [, , , ] These approaches aim to protect the drug from degradation and improve its solubility and dissolution rate.

Q7: Why is the dissolution rate of Rosuvastatin Calcium important?

A7: Rosuvastatin Calcium exhibits poor water solubility, which can limit its dissolution rate and consequently, its bioavailability. [, , ]

Q8: What techniques are used to enhance the dissolution and solubility of Rosuvastatin Calcium?

A8: Several techniques are employed to improve the dissolution and solubility of Rosuvastatin Calcium, ultimately aiming to enhance its bioavailability. These include: * Solid Dispersions: Utilizing carriers like Vitamin E TPGS, A. Marmelos Gum, and Gum Karaya. []* Microspheres: Prepared using spray drying techniques with Pluronic F68 and F-127. []* Self-Microemulsifying Drug Delivery Systems (SMEDDS): Formulated with combinations of oils, surfactants, and co-surfactants, such as Cinnamon oil, Cremophor RH 40, and Transcutol P. []

Q9: What analytical techniques are commonly employed for the quantitative determination of Rosuvastatin Calcium?

A9: Various analytical methods have been developed and validated for the quantification of Rosuvastatin Calcium in pharmaceutical formulations. These include:

  • UV-Spectrophotometry: Utilizing specific wavelengths for absorbance measurement and employing methods like the simultaneous equation method and the absorption correction method. [, , , , ]
  • High-Performance Liquid Chromatography (HPLC): Providing high sensitivity and selectivity for analyzing Rosuvastatin Calcium alone or in combination with other drugs like aspirin, clopidogrel bisulfate, and fenofibrate. [, , , , , , , ]
  • High-Performance Thin Layer Chromatography (HPTLC): Offering a simple and efficient approach for qualitative and quantitative analysis of Rosuvastatin Calcium in bulk drug and capsule dosage forms. [, ]

Q10: What are the key parameters considered during analytical method validation for Rosuvastatin Calcium?

A10: Method validation for Rosuvastatin Calcium analysis involves assessing critical parameters outlined by the International Conference on Harmonization (ICH) guidelines. These parameters include:

  • Linearity: Demonstrating a linear relationship between the drug concentration and analytical response over a defined range. [, , , , , ]
  • Accuracy: Determining the closeness of measured values to the true value, often evaluated through recovery studies. [, , , , , , , , , ]
  • Precision: Evaluating the agreement between replicate measurements, typically expressed as relative standard deviation (%RSD). [, , , , , , , , , ]
  • Specificity: Ensuring that the method can selectively measure Rosuvastatin Calcium in the presence of potential interfering substances, including degradation products. [, , , , , ]
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the lowest concentration of the drug that can be reliably detected and quantified, respectively. [, , , , , , , ]

Q11: What are the main therapeutic applications of Rosuvastatin Calcium?

A11: Rosuvastatin Calcium is primarily prescribed for its lipid-lowering properties and is indicated for the treatment of:* Hypercholesterolemia: Effectively reducing elevated levels of total cholesterol, LDL cholesterol, and triglycerides. [, , , , , ]* Dyslipidemia: Addressing abnormal lipid profiles, often characterized by high levels of triglycerides and low levels of HDL cholesterol. [, ]* Cardiovascular Disease Prevention: Utilized to reduce the risk of cardiovascular events such as heart attack and stroke in individuals at high risk. [, , , , , ]

Q12: What is the impact of Rosuvastatin Calcium on atherosclerosis?

A12: Studies have shown that Rosuvastatin Calcium can positively influence atherosclerotic plaque morphology and reduce its progression. [, , , ] Its mechanisms in atherosclerosis involve not only lipid lowering but also anti-inflammatory effects and potential influence on endothelial function.

Q13: Are there any documented cases of Rosuvastatin Calcium-induced liver injury?

A13: While generally considered safe, rare cases of Rosuvastatin Calcium-induced liver injury have been reported. [] It is crucial to monitor liver function during therapy, especially in patients with pre-existing liver disease.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.